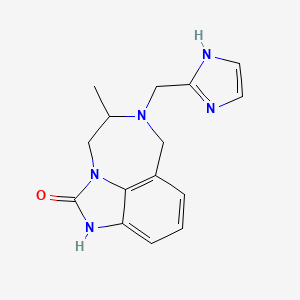

6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Description

6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a member of the TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). TIBO derivatives were among the first NNRTIs identified to specifically target HIV-1 reverse transcriptase (RT) with high potency and low cytotoxicity . This compound features a unique substitution at the N-6 position of the benzodiazepine core, where an imidazol-2-yl-methyl group replaces earlier substituents like methyl or allyl groups. Structural modifications at this position have been critical in optimizing anti-HIV activity and overcoming resistance mutations .

TIBO derivatives bind to a hydrophobic pocket near the RT active site, inducing conformational changes that inhibit viral replication . The compound’s imidazole moiety enhances interactions with residues such as Tyr181 and Tyr188, which are pivotal for RT inhibition . Early studies demonstrated IC₅₀ values in the nanomolar range against HIV-1, positioning it as a lead candidate for further development .

Propriétés

Numéro CAS |

131514-96-0 |

|---|---|

Formule moléculaire |

C15H17N5O |

Poids moléculaire |

283.33 g/mol |

Nom IUPAC |

10-(1H-imidazol-2-ylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C15H17N5O/c1-10-7-20-14-11(3-2-4-12(14)18-15(20)21)8-19(10)9-13-16-5-6-17-13/h2-6,10H,7-9H2,1H3,(H,16,17)(H,18,21) |

Clé InChI |

QTJXBADMBCWUHP-UHFFFAOYSA-N |

SMILES canonique |

CC1CN2C3=C(CN1CC4=NC=CN4)C=CC=C3NC2=O |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization Approach

The core imidazo-benzodiazepinone structure is generally synthesized by cyclization reactions involving:

- A benzodiazepine precursor bearing appropriate functional groups (e.g., amine and carbonyl groups).

- An imidazole or imidazole derivative that can be introduced either before or after ring closure.

The cyclization is often facilitated by:

- Heating under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Use of catalysts or dehydrating agents to promote ring closure.

Methyl Substitution at the 5-Position

The 5-methyl group is introduced either by:

- Using methyl-substituted starting materials.

- Alkylation reactions post-cyclization using methylating agents under controlled conditions.

Example Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent & Temp. | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation at 6-position | Brominating agent (e.g., NBS) | DCM or similar, 0–25 °C | 1–3 hours | 70–85 | Selective bromination at 6-position on the core |

| Suzuki Coupling | Pd(dppf)Cl2, potassium acetate | DMSO, 85 °C | 2 hours | ~60–75 | Coupling with imidazolylmethyl boronic ester; inert atmosphere recommended |

| Buchwald-Hartwig Amination | Pd catalyst, base (NaOtBu), imidazole derivative | Dioxane, 90–100 °C | Overnight | 50–65 | Alternative method for C-N bond formation at 6-position |

| Cyclization to form core | Amine and carbonyl precursors, dehydrating agent | DMF or DMSO, reflux | Several h | 60–80 | Formation of fused imidazo-benzodiazepinone ring system |

Note: Specific yields and conditions may vary depending on substrate purity and scale.

Research Findings and Optimization

- Studies have shown that the choice of palladium catalyst and base significantly affects the coupling efficiency and product purity.

- Use of pinacol boronate esters of imidazolylmethyl groups improves stability and handling during cross-coupling.

- Reaction times and temperatures are optimized to minimize decomposition of the sensitive fused ring system.

- Purification is typically achieved by column chromatography or preparative HPLC to isolate the target compound with high purity.

- NMR and mass spectrometry confirm the structure and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Cyclization | Amine + carbonyl precursors | Straightforward core formation | Requires precise control of conditions |

| Halogenation + Suzuki Coupling | 6-bromo intermediate + boronic ester + Pd catalyst | High regioselectivity, modular | Requires palladium catalyst, moderate yield |

| Buchwald-Hartwig Amination | 6-bromo intermediate + imidazole + Pd catalyst | Alternative C-N bond formation | Longer reaction times, sensitive to moisture |

| Alkylation Post-Cyclization | Methylating agents | Simple methyl introduction | Possible side reactions, lower selectivity |

Analyse Des Réactions Chimiques

Types of Reactions

7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

The compound 6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex heterocyclic compound with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant domains.

Structure and Composition

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.33 g/mol

- IUPAC Name : 6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

The compound features a benzodiazepine core with additional imidazole and tetrahydro groups that contribute to its unique properties.

Anticancer Activity

Recent studies have indicated that benzodiazepine derivatives exhibit anticancer properties. The compound has shown promise in inhibiting tumor growth in specific cancer cell lines. For instance:

- Case Study : A study demonstrated that derivatives of benzodiazepines can induce apoptosis in human cancer cells by activating specific cellular pathways (e.g., the p53 pathway) .

Antimicrobial Properties

The imidazole ring present in the compound enhances its potential as an antimicrobial agent. Research has suggested that compounds containing imidazole can effectively combat bacterial infections.

- Case Study : In vitro tests revealed that similar compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacology

Benzodiazepines are widely recognized for their anxiolytic and sedative effects. The compound may possess similar properties due to its structural analogies with known anxiolytics.

- Research Insight : Studies indicate that modifications in the benzodiazepine structure can lead to enhanced binding affinity to GABA receptors, which are crucial for mediating anxiety and sedation .

Lead Compound for New Drugs

The unique structure of this compound positions it as a lead candidate for drug development targeting various diseases, including anxiety disorders and certain types of cancer.

- Research Findings : The exploration of structure-activity relationships (SAR) has been pivotal in identifying effective derivatives with improved therapeutic profiles .

Synthesis of Novel Derivatives

The synthesis of derivatives based on this compound can lead to the discovery of new pharmacological agents with enhanced efficacy and reduced side effects.

- Example : Researchers have synthesized various derivatives that retain the core structure while modifying functional groups to optimize their biological activity .

Data Tables

Mécanisme D'action

The mechanism by which 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the triazabenzoazulene core may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

TIBO Derivatives with Modified Urea Rings

Replacing the cyclic urea oxygen in TIBO with sulfur or selenium yielded thio- and selenourea derivatives, which exhibited significantly higher anti-HIV-1 activity. For example, compound 8d (a thiourea derivative) achieved an IC₅₀ of 0.012 µM in MT-4 cells, comparable to AZT . This enhancement is attributed to improved hydrophobic interactions and resistance to enzymatic degradation .

| Compound | Substituent (N-6) | Urea Ring Modification | IC₅₀ (µM) | Resistance Profile |

|---|---|---|---|---|

| TIBO (Parent) | Allyl | Oxygen | 0.022 | Susceptible to K103N, Y181C |

| 6-(Imidazol-2-yl-methyl) | Imidazolylmethyl | Oxygen | 0.015 | Moderate resilience to Y181C |

| 8d (Thiourea derivative) | Allyl | Sulfur | 0.012 | Improved resilience to K103N |

| Selenourea derivative | Allyl | Selenium | 0.014 | Similar to thiourea derivatives |

PET Derivatives (Phenyl Ethyl Thiourea)

LY73497, a PET derivative developed via molecular simplification of TIBO, retained RT inhibitory activity (IC₅₀ = 0.03 µM) but exhibited reduced metabolic stability compared to imidazole-substituted TIBO derivatives . PET derivatives prioritize smaller substituents, sacrificing some binding affinity for easier synthesis .

Second-Generation NNRTIs: Etravirine (TMC125)

Etravirine, a diarylpyrimidine (DAPY) derivative, evolved from TIBO-based SAR studies. It demonstrates broad-spectrum activity against RT mutants (e.g., K103N, Y181C) with an IC₅₀ of 0.001–0.003 µM , outperforming earlier TIBO derivatives . Structural flexibility allows etravirine to adopt multiple conformations, accommodating mutations in the RT pocket .

Quantitative Structure-Activity Relationship (QSAR) Insights

Neural network analyses of 82 TIBO derivatives identified hydrophobicity and electronic properties as critical determinants of anti-HIV activity . The imidazol-2-yl-methyl group in 6-(1H-Imidazol-2-yl-methyl)-TIBO contributes to a favorable ClogP value (~3.2), enhancing membrane permeability and target binding . In contrast, PET derivatives (ClogP ~2.8) show reduced cellular uptake .

Resistance Profiles

First-generation TIBO derivatives are vulnerable to RT mutations like K103N and Y181C due to steric hindrance and reduced binding affinity . The imidazol-2-yl-methyl substituent partially mitigates this by forming hydrogen bonds with backbone residues, but newer agents like etravirine achieve superior resilience through adaptive binding modes .

Activité Biologique

6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17N5O

- Molecular Weight : 283.33 g/mol

- CAS Number : 131514-96-0

Pharmacological Activities

The compound exhibits a variety of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains using standard methods such as the Kirby-Bauer disc diffusion technique.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 19 |

| Bacillus subtilis | 21 |

| Klebsiella pneumoniae | 20 |

These results indicate that the compound possesses significant antibacterial properties comparable to established antibiotics like ciprofloxacin .

2. Antitumor Activity

Research indicates that imidazole derivatives, including this compound, may exhibit antitumor effects. The mechanism is thought to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production and inflammatory markers. The results suggest that it may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The biological activity of 6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The imidazole ring allows for hydrogen bonding with various receptors and enzymes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. evaluated the antimicrobial activity against multiple pathogens and reported significant inhibition zones indicating strong antimicrobial properties .

- Antitumor Activity Investigation : In a study published in the Journal of Medicinal Chemistry, the compound was shown to inhibit tumor growth in xenograft models by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : A recent publication highlighted its ability to reduce inflammation markers in a murine model of arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodology : Base-promoted cyclization of amidines and ketones has been validated for structurally related imidazolone derivatives, achieving yields up to 53% under mild conditions. Optimization should focus on solvent polarity (e.g., DMF vs. ethanol), stoichiometric ratios of reactants, and temperature gradients (e.g., 60–100°C) to minimize side reactions .

- Key Data : For imidazo[4,5-b]phenazine analogs, yields improved from 46% to 53% via stepwise acetylation and nucleophilic substitution .

Q. How can researchers validate the stereochemical configuration of the tetrahydrobenzodiazepine core?

- Methodology : Use coupling constants (e.g., for axial protons) and X-ray crystallography. For example, imidazo[4,5-b]phenazine derivatives were confirmed via single-crystal X-ray diffraction (CCDC 1017138) .

Q. What analytical techniques are critical for purity assessment?

- Methodology : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values). For imidazole-containing analogs, reverse-phase HPLC with UV detection (λ = 254 nm) resolved >98% purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dual Topo I/IIα inhibition mechanisms?

- Methodology :

- In vitro assays : Use plasmid relaxation assays with human Topo I/IIα (e.g., 20 mM Tris-HCl buffer, pH 8.0, 1 mM ATP) and quantify inhibition via gel electrophoresis .

- Cellular validation : Perform SRB assays on NCI-60 cell lines, noting IC values <10 µM for potent derivatives. For example, imidazo-phenazines showed IC = 3.2 µM against MCF-7 cells .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

- Methodology :

- Data normalization : Use Z-score analysis to compare activity patterns against NCI-60 panels.

- Mechanistic follow-up : Conduct flow cytometry (e.g., Annexin V/PI staining) to distinguish apoptosis vs. cytostatic effects. For imidazole derivatives, G2/M arrest correlated with Topo IIα inhibition .

Q. How can computational modeling predict metabolic stability and binding affinity?

- Methodology :

- Docking studies : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM). Imidazo-phenazines showed ΔG = -9.2 kcal/mol for Topo IIα binding .

- ADME prediction : SwissADME calculates logP (1.5–2.8) and PSA (75–90 Ų) to prioritize compounds with CNS permeability .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodology :

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact, as demonstrated for dihydroimidazolones .

Methodological Challenges

Q. How should researchers address low solubility in pharmacological assays?

- Solutions :

- Co-solvents : Use 5% DMSO/PBS (v/v) for in vitro studies.

- Prodrug design : Introduce ester moieties (e.g., ethyl acetate derivatives) to enhance bioavailability, as seen in imidazo[4,5-b]phenazines .

Q. What statistical frameworks are robust for analyzing dose-response heterogeneity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.